molecular formula C6H11N3O B114895 1-(2-amino-1H-imidazol-5-yl)propan-1-ol CAS No. 154809-18-4

1-(2-amino-1H-imidazol-5-yl)propan-1-ol

Cat. No.: B114895
CAS No.: 154809-18-4
M. Wt: 141.17 g/mol
InChI Key: UPEZMUPICMITPY-UHFFFAOYSA-N
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Description

1-(2-amino-1H-imidazol-5-yl)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-amino-1H-imidazol-5-yl)propan-1-ol can be synthesized through various methods. One common approach involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with aldehydes such as 4-hydroxy benzaldehyde or 4-bromo benzaldehyde . The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-amino-1H-imidazol-5-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

1-(2-amino-1H-imidazol-5-yl)propan-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-amino-1H-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: 1-(2-amino-1H-imidazol-5-yl)propan-1-ol is unique due to its specific structure, which combines an imidazole ring with an amino and hydroxyl group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

1-(2-amino-1H-imidazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-2-5(10)4-3-8-6(7)9-4/h3,5,10H,2H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEZMUPICMITPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=C(N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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